1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a propan-2-yl group, and a methylthio-substituted nicotinate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the acetamidophenyl intermediate. This intermediate is then reacted with propan-2-yl and methylthio-substituted nicotinate under controlled conditions. Common reagents used in these reactions include acetic anhydride, palladium catalysts, and various solvents such as dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The acetamidophenyl group can interact with enzymes and receptors, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
Nicotinic Acid Derivatives: Used in the treatment of hyperlipidemia and other metabolic disorders.
Methylthio Substituted Compounds: Studied for their potential antimicrobial and anticancer activities.
Uniqueness: 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[1-(4-acetamidoanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11(25-18(24)15-5-4-10-19-17(15)26-3)16(23)21-14-8-6-13(7-9-14)20-12(2)22/h4-11H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
IVQZGUQXRBMROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.